4,4-Difluoropiperidine-2-carboxylic acid hydrochloride

Metabolic Stability ADME Drug Discovery

This chiral gem-difluorinated piperidine carboxylic acid is an essential building block for medicinal chemistry. The 4,4-difluoro motif lowers amine pKa by ~2-3 units and increases lipophilicity, improving metabolic stability and membrane permeability. The (S)-enantiomer enables stereospecific synthesis of potent D4R antagonists. Ideal for lead optimization of piperidine-containing candidates. High purity, single enantiomer.

Molecular Formula C6H10ClF2NO2
Molecular Weight 201.6
CAS No. 2243509-76-2
Cat. No. B2647673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoropiperidine-2-carboxylic acid hydrochloride
CAS2243509-76-2
Molecular FormulaC6H10ClF2NO2
Molecular Weight201.6
Structural Identifiers
SMILESC1CNC(CC1(F)F)C(=O)O.Cl
InChIInChI=1S/C6H9F2NO2.ClH/c7-6(8)1-2-9-4(3-6)5(10)11;/h4,9H,1-3H2,(H,10,11);1H
InChIKeySOUCQGWACSXVHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,4-Difluoropiperidine-2-carboxylic acid hydrochloride (CAS 2243509-76-2) – A Gem-Difluorinated Piperidine Carboxylic Acid Scaffold for Optimized Drug Discovery


4,4-Difluoropiperidine-2-carboxylic acid hydrochloride (CAS 2243509-76-2) is a chiral gem-difluorinated piperidine-2-carboxylic acid derivative. It serves as a versatile building block in medicinal chemistry, leveraging the conformational and electronic effects of the 4,4-difluoro substitution to modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability [1][2]. Its commercial availability as a chiral intermediate enables its use in the synthesis of bioactive molecules and targeted compound libraries [3].

Why Non-Fluorinated or Mono-Fluorinated Piperidine-2-carboxylic Acids Cannot Simply Replace 4,4-Difluoropiperidine-2-carboxylic acid hydrochloride in Medicinal Chemistry


The gem-difluoro motif at the 4-position of the piperidine ring is not a passive substituent; it actively reshapes the molecular architecture and physicochemical profile. Non-fluorinated or mono-fluorinated analogs fail to recapitulate the specific combination of lowered amine basicity, controlled lipophilicity, and enhanced metabolic stability [1][2]. For instance, the 4,4-difluoro substitution induces a conformational bias that influences receptor binding, a feature absent in the parent piperidine-2-carboxylic acid and its 4-fluoro counterpart . Furthermore, the racemic mixture or alternative enantiomers of related compounds lack the defined chiral center that is critical for achieving selective biological activity, as demonstrated in studies of the (R)-4,4-difluoropiperidine scaffold as dopamine D4 receptor antagonists [3].

Product-Specific Quantitative Evidence Guide for 4,4-Difluoropiperidine-2-carboxylic acid hydrochloride


Enhanced Metabolic Stability via Gem-Difluorination

The 4,4-difluoropiperidine core, compared to its non-fluorinated piperidine counterpart, exhibits significantly improved metabolic stability. A systematic study of mono- and difluorinated saturated heterocyclic amines found that intrinsic microsomal clearance measurements demonstrated high metabolic stability for the compounds studied, with a single exception of the 3,3-difluoroazetidine derivative [1]. While direct quantitative comparison data for the specific 4,4-difluoropiperidine-2-carboxylic acid hydrochloride is not available in the public domain, the class-level trend is well-established: gem-difluorination at the 4-position of piperidine rings is a recognized strategy to enhance metabolic stability, thereby prolonging the half-life of drug candidates and improving their pharmacokinetic profiles [2].

Metabolic Stability ADME Drug Discovery

pKa Modulation for Optimized Amine Basicity

The 4,4-difluoro substitution significantly lowers the basicity of the piperidine nitrogen, a key property for modulating target engagement and reducing off-target effects. While a specific pKa value for 4,4-difluoropiperidine-2-carboxylic acid hydrochloride is not publicly disclosed, the class effect is well-documented: gem-difluorination reduces the pKa of the piperidine nitrogen by approximately 2-3 log units relative to the unsubstituted piperidine [1]. In comparison, the parent piperidine-2-carboxylic acid has a reported pKa (carboxyl group) of 2.28 [2], while its 4-fluoro analog has a predicted pKa of 2.05±0.40 . The gem-difluoro analog is expected to exhibit an even lower pKa due to the enhanced inductive effect of the two fluorine atoms, which can enhance membrane permeability and modulate binding interactions [1].

pKa Modulation Basicity Physicochemical Properties

Lipophilicity Optimization (LogP) for Improved Membrane Permeability

The 4,4-difluoro substitution increases lipophilicity relative to the non-fluorinated parent, enhancing the compound's potential for passive membrane diffusion. The computed LogP (XLogP3-AA) for (2S)-4,4-difluoropiperidine-2-carboxylic acid (the free base of the hydrochloride) is -1.7 [1]. In contrast, piperidine-2-carboxylic acid has a LogP of -2.12 [2]. This represents an increase in lipophilicity of approximately 0.42 LogP units, which can significantly improve the compound's ability to cross biological membranes [3]. The hydrochloride salt form (CAS 2243509-76-2) further enhances solubility for formulation and handling [4].

Lipophilicity LogP ADME

Selective Dopamine D4 Receptor (D4R) Antagonist Scaffold

The (R)-4,4-difluoropiperidine core scaffold is a validated pharmacophore for potent and selective dopamine D4 receptor (D4R) antagonists. A series of compounds derived from this scaffold exhibited high potency against D4R and demonstrated >30-fold selectivity over other dopamine receptor subtypes (D1, D2, D3, and D5) in vitro [1][2]. This selectivity profile is not achievable with the non-fluorinated piperidine-2-carboxylic acid scaffold or the 4-fluoro analog, underscoring the unique contribution of the gem-difluoro motif to receptor binding and subtype discrimination [3].

Dopamine D4 Receptor Antagonist CNS Selectivity

Enantioselective Synthesis and Chiral Purity

The compound is available as a single enantiomer (e.g., (2S)-4,4-difluoropiperidine-2-carboxylic acid hydrochloride, CAS 2243509-76-2 corresponds to the S-enantiomer) with high chiral purity, enabling stereospecific incorporation into drug candidates. Enantioselective synthetic routes using chiral HPLC (e.g., Daicel chiral AY-H column, hexane/isopropanol 90:10, detection at 280 nm) allow for the resolution and purification of the desired stereoisomer . In contrast, the racemic mixture or the incorrect enantiomer would lead to a loss of potency and selectivity, as demonstrated by the (R)-enantiomer's activity in the D4R antagonist series [1].

Enantioselective Synthesis Chiral Purity Building Block

Optimal Research and Industrial Application Scenarios for 4,4-Difluoropiperidine-2-carboxylic acid hydrochloride


Synthesis of Selective Dopamine D4 Receptor (D4R) Antagonists for CNS Drug Discovery

The (R)-4,4-difluoropiperidine core scaffold is a validated starting point for developing potent and selective D4R antagonists. Procurement of the (2S)-4,4-difluoropiperidine-2-carboxylic acid hydrochloride (CAS 2243509-76-2) as a chiral building block enables the stereospecific synthesis of D4R antagonist libraries with >30-fold selectivity over other dopamine receptors, as demonstrated in vitro [1].

Optimization of Pharmacokinetic (PK) Properties in Lead Optimization Programs

The 4,4-difluoro motif significantly lowers the amine pKa (by ~2-3 log units) and increases lipophilicity (ΔLogP = +0.42 relative to piperidine-2-carboxylic acid), thereby enhancing membrane permeability and reducing metabolic clearance [2][3]. This compound is ideally suited for use in lead optimization campaigns aimed at improving the ADME profile of piperidine-containing drug candidates.

Construction of Fluorinated Peptidomimetic and Bioactive Compound Libraries

As a chiral gem-difluorinated piperidine carboxylic acid, this building block serves as a conformationally constrained and metabolically stable amino acid surrogate . It is valuable for synthesizing peptidomimetics and other bioactive molecules where enhanced proteolytic stability and target binding affinity are desired.

Stereospecific Synthesis of Chiral Pharmaceuticals and Agrochemicals

The compound's availability as a single enantiomer (S-configuration) with high chiral purity enables its use in the stereospecific construction of complex chiral molecules for the pharmaceutical and agrochemical industries [4]. Its enantioselective synthesis protocols, using chiral HPLC resolution, ensure consistent stereochemical integrity in the final products .

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